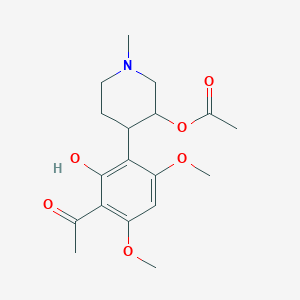

4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate

Overview

Description

4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate, also known as 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate, is a compound of interest to researchers due to its potential applications in the medical and scientific fields. This compound is a derivative of piperidine, a cyclic organic compound that has a pungent odor and is used in various industries. 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate has been studied for its potential in the synthesis of novel drugs, as well as its ability to act as a catalyst in various reactions.

Scientific Research Applications

Overview

The compound 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate is a complex organic molecule that could have multiple applications in scientific research due to its unique chemical structure. While the direct research on this specific compound might be limited or highly specialized, understanding its potential applications can be approached by looking into studies that focus on similar compounds or functional groups. This exploration will touch upon various aspects such as chemical analysis, biological activities, and potential therapeutic applications, excluding details about drug usage, dosages, and side effects as per the requirements.

Chemical Analysis and Modification

The study on the degradation of acetaminophen by advanced oxidation processes provides insight into how similar compounds, which possess acetate and hydroxyl functional groups, can be analyzed and broken down in environmental and laboratory settings. Advanced oxidation processes (AOPs) are critical for understanding the breakdown and environmental impact of complex organic compounds, including potential by-products and their biotoxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022). This methodology could be applicable in assessing the stability and degradation pathways of our compound of interest.

Biological Activities and Therapeutic Potentials

The pharmacological review of compounds like ohmefentanyl, which shares structural similarities such as the presence of a piperidine ring, sheds light on the detailed study of its stereochemistry and biological activities. Such studies delve into the understanding of how slight modifications in the molecular structure can drastically change the interaction with biological receptors, affecting potency, efficacy, and safety profiles (Brine, Carroll Fi, Richardson‐Leibert, Xu, & Rothman, 1997). This information could be invaluable for designing derivatives of 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate with specific biological targets in mind.

Environmental and Industrial Applications

The exploration of acetol, a compound with functional groups relevant to our compound of interest, and its applications in industry, such as organic intermediates for producing polyols and acrolein, presents an interesting angle for research. Acetol's role in the reduction of dyes and as a tanning agent, along with methods for its production from renewable resources, points towards sustainable applications of similar complex molecules (Mohamad, Awang, & Yunus, 2011). This could suggest potential industrial uses for 4-(3-Acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl acetate, especially in fields requiring sustainable organic intermediates.

properties

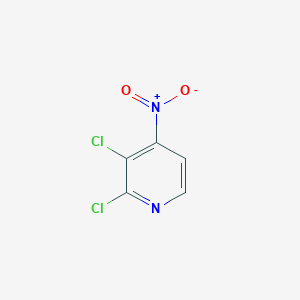

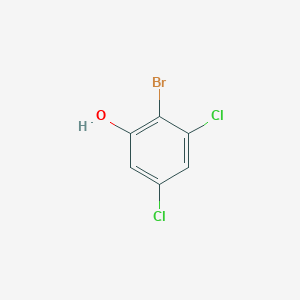

IUPAC Name |

[4-(3-acetyl-2-hydroxy-4,6-dimethoxyphenyl)-1-methylpiperidin-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-10(20)16-13(23-4)8-14(24-5)17(18(16)22)12-6-7-19(3)9-15(12)25-11(2)21/h8,12,15,22H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPSCQDNVKUGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1O)C2CCN(CC2OC(=O)C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)